Valrocemide, also known as TV-1901, is an antiepileptic drug (AED). Valrocemide has a broad spectrum of anticonvulsant activity and promising potential as a new AED. Valrocemide is an anticonvulsant agent under development by Teva and Acorda as a potential therapeutic for the treatment of epilepsy.
Valrocemide
CAS No.: 92262-58-3
Cat. No.: VC0546565
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92262-58-3 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | N-(2-amino-2-oxoethyl)-2-propylpentanamide |
Standard InChI | InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) |
Standard InChI Key | RALGCAOVRLYSMA-UHFFFAOYSA-N |
SMILES | CCCC(CCC)C(=O)NCC(=O)N |
Canonical SMILES | CCCC(CCC)C(=O)NCC(=O)N |
Appearance | Solid powder |
Introduction
Chemical and Metabolic Profile of Valrocemide
Structural Characteristics and Synthesis
Valrocemide (C₉H₁₈N₂O₂) is a glycine amide derivative of valproic acid, designed to enhance central nervous system (CNS) penetration while minimizing hepatotoxicity . The synthesis involves conjugating VPA with glycinamide, yielding a compound with a molecular weight of 186.25 g/mol (Fig. 1) . Structural modifications aim to bypass VPA’s metabolic liabilities, particularly its propensity for β-oxidation and cytochrome P450-mediated interactions .
Table 1: Comparative Physicochemical Properties of Valrocemide and VPA
Property | Valrocemide | Valproic Acid |
---|---|---|
Molecular Weight | 186.25 | 144.21 |
Brain-to-Plasma Ratio | 0.66 | 0.16 |
Primary Metabolite | VGA | 2-en-VPA |
Plasma Half-Life (rats) | 1.1 h | 1.3 h |
Metabolic Pathways
Valrocemide undergoes rapid hydrolysis via amidases to form VGA, accounting for 50–60% of its clearance in preclinical models . Unlike VPA, which undergoes extensive β-oxidation and glucuronidation, Valrocemide’s metabolism is predominantly non-oxidative, reducing the risk of reactive metabolite formation . In rats, less than 5% of the administered dose converts to VPA, confirming its activity is intrinsic rather than prodrug-dependent .
Pharmacological Efficacy in Preclinical Seizure Models
Electrically Induced Seizures
Valrocemide demonstrates robust activity in the MES test, a model of generalized tonic-clonic seizures. Intraperitoneal (i.p.) administration in mice yielded an ED₅₀ of 151 mg/kg, outperforming VPA (ED₅₀: 271 mg/kg) . In the 6 Hz “psychomotor” seizure model—a surrogate for therapy-resistant epilepsy—Valrocemide achieved an ED₅₀ of 237 mg/kg, indicating efficacy against partial-onset seizures .
Table 2: Anticonvulsant ED₅₀ Values Across Seizure Models
Model | Species | ED₅₀ (mg/kg) |
---|---|---|
MES | Mice | 151 |
6 Hz (32 mA) | Mice | 237 |
s.c. Pentylenetetrazole | Mice | 132 |
Hippocampal Kindling | Rats | 161 |
Chemically Induced Seizures
Valrocemide’s broad-spectrum activity extends to chemically induced models:
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Pentylenetetrazole (PTZ): ED₅₀ of 132 mg/kg (mice, i.p.), comparable to ethosuximide .
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Bicuculline/Picrotoxin: ED₅₀ values of 248 mg/kg and 276 mg/kg, respectively, suggesting GABAergic modulation .
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Strychnine: No protection at doses ≤600 mg/kg, excluding glycine receptor involvement .
Kindled Rat Models
In corneally and hippocampal-kindled rats—a model of focal epilepsy—Valrocemide suppressed seizure spread and afterdischarge durations (ADDs) at 161 mg/kg . The time to peak effect (15–30 min) correlates with its rapid brain penetration .
Mechanisms of Anticonvulsant Action
Putative Targets
While Valrocemide’s exact mechanism remains elusive, preclinical data suggest:
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Sodium Channel Modulation: Reduces veratridine-evoked calcium transients, akin to carbamazepine .
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GABA Enhancement: Protection against bicuculline/picrotoxin implicates indirect GABAₐ receptor facilitation .
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Absence of Direct Glutamate/Glycine Effects: No interaction with NMDA or glycine receptors observed .
Pharmacokinetic-Pharmacodynamic (PK-PD) Correlation
Valrocemide’s brain concentrations peak within 15–30 min post-administration, aligning with its anticonvulsant onset . The brain-to-plasma AUC ratio (0.66) surpasses VPA’s 0.16, explaining its enhanced potency .
Compound | NTD Incidence (%) | Dose (mg/kg) |
---|---|---|
Valrocemide | 0 | 400 |
VPA | 65 | 400 |
Acute Toxicity
The median toxic dose (TD₅₀) in rodents is 332 mg/kg, yielding a protective index (TD₅₀/ED₅₀) of 2.2–6.4 across models . Chronic toxicity studies in dogs (52 weeks) and rats (26 weeks) reported no organopathies at therapeutic doses .
Comparative Analysis with Valproic Acid
Efficacy Advantages
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Broader Spectrum: Active in MES, PTZ, and kindled models, whereas VPA fails in 6 Hz tests .
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Higher Potency: ED₅₀ values 2-fold lower than VPA in MES and PTZ models .
Synthetic Derivatives and Future Directions
Schiff Base Derivatives
Recent efforts to optimize Valrocemide’s scaffold yielded hydrazide-Schiff base hybrids (e.g., 12a–e, 17a–e), enhancing anticonvulsant activity while mitigating toxicity . These derivatives retain the VGA metabolic pathway but introduce aromatic moieties for target engagement .
Clinical Translation
Phase II trials (circa 2001) highlighted Valrocemide’s potential in refractory epilepsy . Subsequent derivatives may address its short half-life (~1.1 h in rats) through prodrug strategies or sustained-release formulations .
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